molecular formula C17H13NO2 B11855487 naphthalen-2-yl N-phenylcarbamate CAS No. 15341-57-8

naphthalen-2-yl N-phenylcarbamate

Cat. No.: B11855487
CAS No.: 15341-57-8
M. Wt: 263.29 g/mol
InChI Key: CQZFJFILBMLBSV-UHFFFAOYSA-N
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Description

Naphthalen-2-yl N-phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring and a phenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl N-phenylcarbamate typically involves the reaction of naphthalen-2-ol with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at ambient temperature . The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthylamines or naphthols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of naphthalen-2-yl N-phenylcarbamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial cells, leading to cell death . The compound may also disrupt cell membrane integrity and interfere with metabolic pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Naphthalen-2-yl N-phenylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.

Properties

CAS No.

15341-57-8

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

naphthalen-2-yl N-phenylcarbamate

InChI

InChI=1S/C17H13NO2/c19-17(18-15-8-2-1-3-9-15)20-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H,18,19)

InChI Key

CQZFJFILBMLBSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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